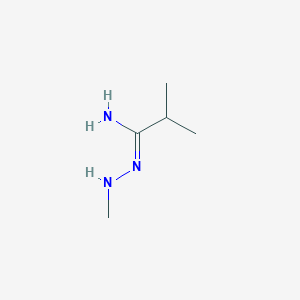

2-methyl-N'-(methylamino)propanimidamide

Description

Properties

Molecular Formula |

C5H13N3 |

|---|---|

Molecular Weight |

115.18 g/mol |

IUPAC Name |

2-methyl-N'-(methylamino)propanimidamide |

InChI |

InChI=1S/C5H13N3/c1-4(2)5(6)8-7-3/h4,7H,1-3H3,(H2,6,8) |

InChI Key |

MGDUWYMRDCVSKN-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)/C(=N/NC)/N |

Canonical SMILES |

CC(C)C(=NNC)N |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The most common synthetic route to 2-methyl-N'-(methylamino)propanimidamide involves condensation reactions between appropriate amines and carbonyl-containing precursors. This method typically proceeds via:

- Starting materials: Methylamine or methylamino derivatives and amidine or imidamide precursors.

- Reaction conditions: Acidic or neutral media, often with heating to facilitate condensation.

- Outcome: Formation of the imidamide linkage with methyl substitution.

This approach is favored for its straightforwardness and ability to yield the hydrochloride salt form directly, which is more soluble and easier to purify.

Direct Amination

Another method involves direct amination of a suitable precursor such as 2-methylpropanimidamide or related intermediates:

- Reagents: Aminating agents like methylamine or methylhydrazine.

- Catalysts: Acid catalysts or sulfur trioxide may be used to activate the substrate.

- Process: Nucleophilic substitution or addition to the imidamide carbon.

- Hydrolysis: Often followed by acidic hydrolysis to yield the final compound.

This method allows for selective introduction of the methylamino group and can be optimized for yield and purity.

Alkylation of Protected Intermediates

A more complex synthetic route involves:

- Protection: Acylation or acetylation of 2-methylimidazole derivatives to protect reactive sites.

- Alkylation: Reaction with ethylene oxide, ethylene sulfate, or bis-(2-acetoxyethyl) sulfate in the presence of sulfur trioxide or other catalysts.

- Deprotection: Acidic hydrolysis or alcoholysis to remove protecting groups and yield the target compound.

This multi-step method is useful for preparing derivatives and analogs with controlled substitution patterns.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| Condensation Reaction | Methylamine + amidine precursors | Acidic or neutral medium | Heating, mild acid | Moderate to good yield; direct salt formation |

| Direct Amination | 2-methylpropanimidamide + methylamine | Acid catalyst, sulfur trioxide | Elevated temperature | Selective methylamino introduction |

| Alkylation of Protected Intermediates | Protected 2-methylimidazole derivatives | Ethylene oxide, sulfur trioxide | Multi-step, acidic hydrolysis | Allows derivative synthesis; more complex |

Research Findings and Optimization

- Yield optimization: Condensation reactions typically yield moderate amounts (~50-70%) depending on reaction time and temperature. Direct amination can be optimized by controlling catalyst concentration and reaction duration.

- Purity considerations: Hydrochloride salt formation improves solubility and crystallinity, facilitating purification by recrystallization.

- Catalyst effects: Sulfur trioxide and acid catalysts enhance reaction rates in alkylation and amination steps but require careful handling due to corrosiveness.

- Scalability: Condensation and direct amination methods are more amenable to scale-up for industrial synthesis compared to multi-step alkylation routes.

Chemical Reactions Analysis

Types of Reactions

N’-Methylisobutyrohydrazonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N’-Methylisobutyrohydrazonamide oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methyl-N'-(methylamino)propanimidamide serves as a valuable reagent for forming hydrazone derivatives. Its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Activity : It has shown effectiveness against various pathogens.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans Effective (specific MIC not provided) - Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in inhibiting the proliferation of specific cancer cell lines.

Case Study: Anticancer Efficacy

A study published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines:

- MCF-7 Cells : IC50 = 15 µM

- HT-29 Cells : IC50 = 12 µM

These findings indicate that the compound may serve as a promising candidate for further development as an anticancer agent.

Medicine

Ongoing research is exploring the therapeutic potential of 2-methyl-N'-(methylamino)propanimidamide in treating neurodegenerative diseases. Its ability to modulate specific biochemical pathways suggests it may offer protective effects against neuronal damage.

Case Study: Neuroprotective Effects

Studies indicate that this compound may inhibit oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease.

Industrial Applications

In the industrial sector, 2-methyl-N'-(methylamino)propanimidamide is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in synthesis processes highlights its importance in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-Methylisobutyrohydrazonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N'-Amino-2-methylpropanimidamide Dihydrochloride (CID 45358556)

- Molecular Formula : C₄H₁₁N₃ · 2HCl

- Key Structural Differences: Lacks the methylamino group at N', instead having an amino group and a dihydrochloride salt form.

- Implications: The dihydrochloride salt enhances water solubility, a property critical for bioavailability in pharmaceutical contexts.

N'-Hydroxy-2-methyl-3-(methylamino)propanimidamide (CAS 1344842-36-9)

- Molecular Formula : C₅H₁₂N₄O

- Key Structural Differences: Incorporates a hydroxyl group at N' and an additional methylamino group at the 3-position.

- Implications: The hydroxyl group introduces hydrogen-bonding capability, which could improve solubility but reduce lipophilicity. The dual methylamino groups may enhance chelation properties, making it relevant in metal-ion coordination chemistry .

Famotidine (C₈H₁₅N₇O₂S₃)

- Key Structural Differences: A complex propanimidamide derivative with sulfonyl, thiazolyl, and diamino substituents.

- Pharmacological Action: Acts as a histamine H₂-receptor antagonist, inhibiting gastric acid secretion. The bulky substituents enable selective receptor binding, a feature absent in simpler amidines like 2-methyl-N'-(methylamino)propanimidamide .

N,N-Diphenyl-N'-hydroxy-2-methylpropanediamide (CAS 65050-91-1)

- Molecular Formula : C₁₇H₁₈N₂O₃

- Key Structural Differences : Features diphenyl and hydroxamic acid groups.

- Implications : The aromatic rings enhance π-π stacking interactions, useful in materials science. The hydroxamic acid group confers metal-binding properties, suggesting applications in catalysis or corrosion inhibition .

Structural and Functional Trends

Substituent Effects on Solubility

- Hydroxyl Groups : Increase hydrophilicity (e.g., CAS 1344842-36-9) but may reduce membrane permeability.

- Aromatic Rings : Enhance lipophilicity and stability (e.g., CAS 65050-91-1) but may introduce toxicity risks .

- Salt Forms : Dihydrochloride derivatives (CID 45358556) improve aqueous solubility, critical for drug formulation .

Pharmacological Potential

- Simpler Amidines: 2-Methyl-N'-(methylamino)propanimidamide’s lack of bulky substituents may limit receptor specificity compared to Famotidine. However, its smaller size could favor central nervous system penetration if designed as a neuromodulator .

- Toxicity Considerations: Substituted biphenyl analogs () highlight that methyl and fluoro groups can mitigate carcinogenicity, suggesting that 2-methyl-N'-(methylamino)propanimidamide’s methyl groups may confer safer metabolic profiles .

Biological Activity

2-methyl-N'-(methylamino)propanimidamide, also known as N’-Methylisobutyrohydrazonamide, is an organic compound with significant biological activity. Its potential applications span various fields, including antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C5H13N3

- Molecular Weight : 115.18 g/mol

- IUPAC Name : 2-methyl-N'-(methylamino)propanimidamide

- InChI Key : MGDUWYMRDCVSKN-UHFFFAOYSA-N

The biological activity of 2-methyl-N'-(methylamino)propanimidamide is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate various biochemical pathways by interacting with enzymes and proteins. Ongoing research aims to elucidate the exact molecular targets and mechanisms involved in its action.

Antimicrobial Activity

Research indicates that 2-methyl-N'-(methylamino)propanimidamide exhibits notable antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective against yeast |

Anticancer Properties

The compound has also shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have indicated its potential effectiveness against various types of cancer.

| Cancer Type | Effectiveness | Reference |

|---|---|---|

| Papillary renal carcinoma | Significant inhibition | |

| Multiple myeloma | Potential therapeutic agent | |

| Breast cancer | Cytotoxic effects observed |

Case Studies

-

Antimicrobial Efficacy Against Staphylococcus aureus :

A study demonstrated that 2-methyl-N'-(methylamino)propanimidamide exhibited significant inhibitory effects on Staphylococcus aureus. The compound was tested at varying concentrations, revealing a dose-dependent response. -

Cytotoxicity in Cancer Cell Lines :

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines. Results indicated that treatment with 2-methyl-N'-(methylamino)propanimidamide led to a marked decrease in cell viability, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the structure of 2-methyl-N'-(methylamino)propanimidamide to enhance its biological activity. Modifications to the chemical structure have been explored to improve potency and selectivity against specific targets.

- Structure-Activity Relationship (SAR) : Modifications such as methylation at different positions have shown varying degrees of activity, highlighting the importance of structural configuration in determining biological effects .

- Pharmacokinetics and Bioavailability : The compound's physical properties suggest good bioavailability, which is crucial for therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for preparing 2-methyl-N'-(methylamino)propanimidamide, and how can reaction conditions be optimized?

The synthesis of amidine derivatives like 2-methyl-N'-(methylamino)propanimidamide typically involves nucleophilic substitution or condensation reactions. For example, α-chloroamide intermediates can react with methylamine under basic conditions (e.g., sodium ethoxide in ethanol) to form the amidine backbone . Optimization includes:

- Catalyst selection : Transition metals (e.g., Pd) may enhance reactivity in analogous amidine syntheses .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted amines or byproducts.

Basic: Which spectroscopic techniques are most effective for confirming the structure of 2-methyl-N'-(methylamino)propanimidamide?

Structural validation requires a multi-technique approach:

- NMR spectroscopy : NMR identifies protons on the methylamino and methyl groups (δ 1.2–1.5 ppm for CH, δ 2.8–3.2 ppm for N–CH) . NMR confirms carbonyl (C=N) and quaternary carbons.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHN, exact mass 114.1031) .

- IR spectroscopy : Stretching frequencies for C=N (~1640 cm) and N–H (~3300 cm) confirm functional groups.

Basic: How can researchers assess the stability of 2-methyl-N'-(methylamino)propanimidamide under varying pH and temperature conditions?

Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 25°C and 40°C. Amidines are prone to hydrolysis in acidic conditions, forming amides or carboxylic acids .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Light sensitivity : Store samples in amber vials and test photostability under UV/visible light.

Advanced: What mechanistic insights explain the reactivity of 2-methyl-N'-(methylamino)propanimidamide in palladium-catalyzed cross-coupling reactions?

Palladium catalysts (e.g., Pd(PPh)) activate amidines via coordination to the lone electron pair on the amidine nitrogen. This facilitates:

- Oxidative addition : Formation of Pd–N bonds, enabling coupling with aryl halides .

- Reductive elimination : Release of the coupled product (e.g., aryl-substituted amidines). Computational studies (DFT) can model transition states and electron density maps to predict regioselectivity .

Advanced: How can density functional theory (DFT) simulations be applied to predict the electronic properties and tautomeric equilibria of 2-methyl-N'-(methylamino)propanimidamide?

DFT studies (e.g., B3LYP/6-311+G(d,p)) provide:

- Tautomer stability : Compare energy levels of possible tautomers (e.g., amidine vs. imino forms).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction design.

- Solvent effects : PCM models simulate how polar solvents stabilize charge-separated intermediates .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for amidine derivatives like 2-methyl-N'-(methylamino)propanimidamide?

Contradictions often arise from impurities or solvent effects. Strategies include:

- Reproducibility checks : Replicate experiments using identical conditions (e.g., deuterated solvents, calibration standards) .

- 2D NMR : Use COSY and HSQC to unambiguously assign proton-carbon correlations.

- Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, NIST) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.